molecular formula C25H26N4O3S B4666198 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B4666198
M. Wt: 462.6 g/mol
InChI Key: UPRONVOZHIKPKB-UHFFFAOYSA-N
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Description

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazin-1-yl core substituted with a 2,5-dimethylphenylamino group and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazin-1-yl core, the introduction of the 2,5-dimethylphenylamino group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

    Formation of the Phthalazin-1-yl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-Dimethylphenylamino Group: This step may involve nucleophilic substitution reactions where the amino group is introduced.

    Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions followed by coupling with the phthalazin-1-yl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide

Uniqueness

5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both phthalazin-1-yl and benzenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-16-8-9-17(2)22(14-16)27-25-21-7-5-4-6-20(21)24(28-29-25)19-11-10-18(3)23(15-19)33(31,32)26-12-13-30/h4-11,14-15,26,30H,12-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRONVOZHIKPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Reactant of Route 5
5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Reactant of Route 6
5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

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